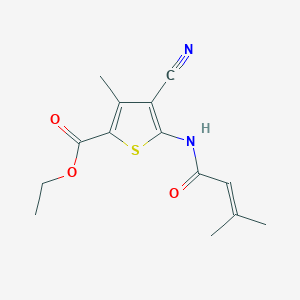
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate, also known as CMET, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET is a thiophene derivative that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves the inhibition of the NF-κB pathway, which is a key pathway in regulating inflammation and cancer. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low solubility in water. This can make it difficult to administer Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate to cells in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. One future direction is the development of more efficient synthesis methods for Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. Another future direction is the investigation of the potential therapeutic applications of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, the investigation of the combination of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate with other compounds for enhanced therapeutic effects is another future direction for research.
Synthesemethoden
The synthesis of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves a three-step process. The first step involves the reaction of 3-methylbut-2-enoyl chloride with thiophene-2-carboxylic acid to form 3-methylbut-2-enoylthiophene-2-carboxylic acid. The second step involves the reaction of the acid with ethyl cyanoacetate to form ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
Produktname |
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-5-19-14(18)12-9(4)10(7-15)13(20-12)16-11(17)6-8(2)3/h6H,5H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
RIVFHMPZEBPHBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)